1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
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Overview
Description
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a compound characterized by its unique structural composition, combining pyrrolidine, thiophene, and ethyl fluoropyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step organic synthesis. A common approach includes:
Step 1: Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol through fluorination and subsequent ethylation of pyrimidine.
Step 2: Introduction of the pyrrolidine ring via a cyclization reaction, utilizing reagents such as N-chlorosuccinimide and triphenylphosphine.
Step 3: Formation of the thiophene ring through a Paal-Knorr synthesis or via direct thiophene ring assembly.
Step 4: Coupling of the aforementioned intermediates using palladium-catalyzed cross-coupling reactions or other suitable methodologies.
Industrial Production Methods
In an industrial setting, these synthesis steps are often optimized for scalability and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are utilized to ensure high yield and purity. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone undergoes several types of reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group adjacent to the pyrrolidine ring can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the fluorine position.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation of thiophene yields sulfone derivatives.
Reduction leads to the formation of alcohols.
Substitution results in various pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is applied in numerous research areas:
Chemistry: Used as a building block for synthesizing more complex molecules in medicinal chemistry.
Biology: Potential inhibitor for certain enzymes due to its unique structure, useful in studying biological pathways.
Medicine: Investigated for its potential in drug design, particularly for targeting specific receptors or enzymes.
Industry: Applied in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals due to its reactive nature.
Mechanism of Action
This compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The mechanism involves:
Binding to active sites: The fluoropyrimidine moiety may interact with active sites of enzymes, inhibiting their function.
Pathway modulation: By interacting with biological pathways, it can alter cellular processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone stands out due to its unique combination of functional groups, which is not common in similar compounds. Here’s a brief comparison:
Similar Compounds: 1-(3-(Pyridin-4-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, 1-(3-(Pyrimidin-4-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone.
Properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-2-13-15(17)16(19-10-18-13)22-12-3-5-20(8-12)14(21)7-11-4-6-23-9-11/h4,6,9-10,12H,2-3,5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRAYOITVKDVLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CSC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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